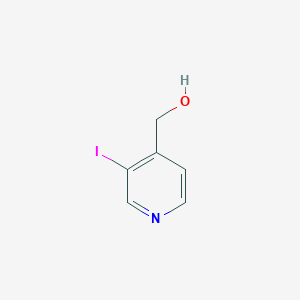

(3-Iodopyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

38749-97-2 |

|---|---|

Molecular Formula |

C6H6INO |

Molecular Weight |

235.02 g/mol |

IUPAC Name |

(3-iodopyridin-4-yl)methanol |

InChI |

InChI=1S/C6H6INO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 |

InChI Key |

BKTUQJGMSNKMCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CO)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (3-Iodopyridin-4-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Iodopyridin-4-yl)methanol is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an iodo group and a hydroxymethyl group, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of (3-Iodopyridin-4-yl)methanol is crucial for its effective use in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1422433-23-3 | [Note: While some sources may erroneously associate this compound with CAS number 38749-97-2, that number correctly identifies 3-Bromo-2-methylpyridine. The correct CAS number for (3-Iodopyridin-4-yl)methanol is 1422433-23-3.] |

| Molecular Formula | C₆H₆INO | N/A |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | Off-White Solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from related compounds |

Synthesis of (3-Iodopyridin-4-yl)methanol

The synthesis of (3-Iodopyridin-4-yl)methanol can be achieved through a multi-step process starting from readily available precursors. A common and effective strategy involves the reduction of a corresponding carboxylic acid or ester. The following protocol outlines a representative synthesis.

Experimental Protocol:

Step 1: Synthesis of 3-Iodoisonicotinic Acid

This initial step involves the iodination of a suitable pyridine precursor.

Step 2: Esterification of 3-Iodoisonicotinic Acid

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.

Step 3: Reduction of Methyl 3-Iodoisonicotinate to (3-Iodopyridin-4-yl)methanol

The final step involves the selective reduction of the ester to the desired alcohol. A detailed protocol for a similar reduction of a pyridine ester is described in the synthesis of (2-Amino-pyridin-4-yl)-methanol, where lithium aluminum hydride is used as the reducing agent[2].

Materials:

-

Methyl 3-iodoisonicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Cooling water

-

Benzene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve a carefully weighed amount of lithium aluminum hydride in anhydrous THF.

-

Slowly add a solution of methyl 3-iodoisonicotinate in anhydrous THF to the stirred LiAlH₄ suspension.

-

After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by the slow addition of cooling water.

-

Collect the resulting precipitate by filtration and wash it with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by crystallization from a suitable solvent like benzene to yield (3-Iodopyridin-4-yl)methanol.

Chemical Reactivity and Synthetic Utility

The dual functionality of (3-Iodopyridin-4-yl)methanol makes it a valuable intermediate in organic synthesis.

-

The Hydroxymethyl Group: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization. It can also participate in esterification and etherification reactions.

-

The Iodo Group: The iodine atom on the pyridine ring is a versatile functional group for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents at the 3-position of the pyridine ring[3]. This reactivity is crucial for the construction of complex molecular architectures.

Applications in Drug Discovery and Materials Science

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in numerous approved drugs[4]. The unique substitution pattern of (3-Iodopyridin-4-yl)methanol makes it an attractive starting material for the synthesis of novel bioactive molecules. The ability to introduce diverse functionalities through cross-coupling reactions at the iodo-position, combined with modifications of the hydroxymethyl group, allows for the exploration of a vast chemical space in the search for new therapeutic agents. For instance, substituted pyridines are known to exhibit a wide range of biological activities, including as kinase inhibitors and central nervous system agents[5][6].

In materials science, the rigid aromatic core and the potential for functionalization make this compound a candidate for the synthesis of novel organic materials with interesting electronic and photophysical properties.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the molecule. The carbon bearing the iodine atom will exhibit a characteristic upfield shift due to the heavy atom effect.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be readily identifiable.

Safety and Handling

Iodopyridine derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Iodopyridines can be irritating to the skin, eyes, and respiratory system[5].

Conclusion

(3-Iodopyridin-4-yl)methanol is a valuable and versatile building block with significant potential in synthetic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, a practical synthesis approach, and an overview of its potential applications to aid researchers in harnessing the full synthetic utility of this compound.

References

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. PubChem. [Link]

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]

-

Role of chemistry in drug discovery and drug design. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. 38749-97-2|(3-Iodopyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 2. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

Solubility profile of (3-Iodopyridin-4-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of (3-Iodopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the expected solubility profile of (3-Iodopyridin-4-yl)methanol, a heterocyclic building block of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document synthesizes foundational chemical principles to predict solubility behaviors. Furthermore, it offers robust, field-proven methodologies for the experimental determination of its solubility, ensuring that research and development professionals can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

(3-Iodopyridin-4-yl)methanol is a substituted pyridine derivative. Such compounds are prevalent scaffolds in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and its presence in numerous bioactive molecules.[1] The solubility of this intermediate is paramount; it directly influences reaction kinetics, choice of purification methods (e.g., crystallization), and the ability to formulate it for preclinical studies. A well-characterized solubility profile is not merely a data point but a cornerstone for efficient and logical process development.

This guide moves beyond a simple listing of solvents. It delves into the molecular characteristics of (3-Iodopyridin-4-yl)methanol to provide a predictive framework for its solubility, followed by a detailed, actionable protocol for its empirical validation.

Molecular Structure and Predicted Physicochemical Interactions

To understand the solubility of (3-Iodopyridin-4-yl)methanol, we must first analyze its molecular structure and the functional groups that govern its interactions with various solvents.

Caption: Molecular structure of (3-Iodopyridin-4-yl)methanol.

The molecule's solubility is a composite of the effects of its three primary components:

-

Pyridine Ring (Polar, Aprotic): The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This feature promotes interaction with protic solvents. The aromatic ring itself can also participate in π-π stacking interactions. Pyridine is a polar molecule, suggesting good solubility in other polar solvents.[1][2]

-

Hydroxymethyl Group (-CH₂OH) (Polar, Protic): This is the most significant group for promoting solubility in polar solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dual capability allows for strong interactions with a wide range of polar solvents, especially protic ones like alcohols and water.[3][4]

-

Iodine Atom (Hydrophobic, Polarizable): The iodine substituent significantly increases the molecule's molecular weight and surface area. As a halogen, it contributes to the molecule's overall polarizability but also introduces a degree of hydrophobicity. While elemental iodine is poorly soluble in water, it can dissolve in various organic solvents through the formation of charge-transfer complexes.[5][6] This substituent is expected to decrease solubility in highly polar, protic solvents like water and enhance solubility in less polar solvents like dichloromethane.

The guiding principle of "like dissolves like" suggests that substances with similar polarities and intermolecular forces will be mutually soluble.[7][8][9] Based on its structure, (3-Iodopyridin-4-yl)methanol is a polar molecule with both hydrogen bond donating and accepting capabilities, tempered by a hydrophobic iodine atom.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of (3-Iodopyridin-4-yl)methanol in common organic solvents is presented below. This table serves as a hypothesis-driven starting point for experimental work.

| Solvent Class | Solvent Example | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can form strong hydrogen bonds with both the hydroxymethyl group and the pyridine nitrogen of the solute.[4] |

| Water | Low to Moderate | While the hydroxymethyl and pyridine groups promote solubility, the bulky, hydrophobic iodine atom and the relatively rigid aromatic ring will likely limit aqueous solubility.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and highly polar, capable of effectively solvating the polar regions of the molecule. |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar and can act as a hydrogen bond acceptor, but its interaction is generally weaker than that of DMSO or protic solvents. | |

| Tetrahydrofuran (THF) | Moderate | THF is a polar ether that can accept hydrogen bonds. The overall polarity is suitable for solvating the molecule. | |

| Non-Polar | Toluene | Low | Toluene is non-polar, but its aromatic ring may have favorable π-π stacking interactions with the pyridine ring. However, it cannot effectively solvate the highly polar hydroxymethyl group. |

| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, hexane lacks the ability to form hydrogen bonds or engage in significant polar interactions, making it a very poor solvent for this molecule.[7] |

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute.

Necessary Materials and Equipment

-

(3-Iodopyridin-4-yl)methanol (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid (3-Iodopyridin-4-yl)methanol to a vial. For example, add ~10-20 mg to 2 mL of the chosen solvent. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) and a consistent agitation speed (e.g., 150-200 rpm). Allow the samples to equilibrate for at least 24 hours. A preliminary time-course experiment (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached.

-

Sample Collection and Separation: After equilibration, remove the vials and let them stand for at least 30 minutes to allow the excess solid to settle. Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Sample Analysis:

-

Prepare a series of standard solutions of (3-Iodopyridin-4-yl)methanol of known concentrations.

-

Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the standard curve.

-

Analyze the standards and the diluted sample by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA if needed for peak shape) is a common starting point.

-

-

Data Interpretation: Construct a calibration curve from the standard solutions. Use the peak area of the diluted sample to calculate its concentration. Finally, multiply by the dilution factor to determine the equilibrium solubility of (3-Iodopyridin-4-yl)methanol in the solvent. The experiment should be performed in triplicate for statistical validity.

High-Throughput Screening Alternatives

For early-stage discovery where rapid screening of many solvents is needed, high-throughput methods can be employed. Laser nephelometry, which measures light scattering from precipitated particles, can quickly estimate solubility from small amounts of compound.[4] However, these are kinetic or apparent solubility measurements and should be confirmed with the equilibrium shake-flask method for definitive data.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for (3-Iodopyridin-4-yl)methanol may not be readily available, precautions should be based on related compounds such as 3-iodopyridine and other pyridine derivatives.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of (3-Iodopyridin-4-yl)methanol is governed by a balance of polar, hydrogen-bonding interactions from its hydroxymethyl and pyridine functionalities, and hydrophobic contributions from the iodine substituent. It is predicted to be highly soluble in polar protic solvents like methanol and polar aprotic solvents like DMSO, with moderate to low solubility in less polar and aqueous media. This predictive analysis provides a strong foundation for solvent selection in synthesis and formulation. For definitive, high-quality data, the detailed shake-flask methodology provided herein is the recommended standard, ensuring that subsequent development work is built on a solid empirical footing.

References

-

Pipzine Chemicals. (n.d.). 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 5, 2026, from [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2). [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

-

MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(11), 2568. [Link]

-

ResearchGate. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved February 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved February 5, 2026, from [Link]

-

YouTube. (2014, May 14). Solubility of iodine. Retrieved February 5, 2026, from [Link]

-

Resolve Mass Laboratories. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. YouTube. Retrieved February 5, 2026, from [Link]

-

Moslin, R. M., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. [Link]

-

ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved February 5, 2026, from [Link]

-

MDPI. (2022). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 23(15), 8397. [Link]

-

ACS Omega. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

-

Pipzine Chemicals. (n.d.). 2-(Hydroxymethyl)pyridine Manufacturer & Supplier in China. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3-Iodopyridine. Retrieved February 5, 2026, from [Link]

-

Basicmedical Key. (2021, May 9). Iodine and Iodine-Containing Compounds. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved February 5, 2026, from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved February 5, 2026, from [Link]

-

RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). (3-(p-Tolyl)pyridin-4-yl)methanol. Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine [chemeurope.com]

- 3. 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price – Trusted Chemical Company [pipzine-chem.com]

- 4. 2-(Hydroxymethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & Best Price [pipzine-chem.com]

- 5. Iodine and Iodine-Containing Compounds | Basicmedical Key [basicmedicalkey.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 8. acs.org [acs.org]

- 9. (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5 [sigmaaldrich.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Iodopyridin-4-yl)methanol: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Nucleus in Drug Design

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its presence in a vast array of FDA-approved drugs underscoring its significance.[1][2] The unique electronic properties and hydrogen bonding capabilities of the nitrogen atom within the aromatic ring contribute to favorable interactions with biological targets, enhancing potency and selectivity. Furthermore, the pyridine ring system offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]

Within the diverse landscape of pyridine-based building blocks, (3-Iodopyridin-4-yl)methanol emerges as a particularly valuable intermediate. This molecule strategically combines three key features: a pyridine core for molecular recognition, a reactive iodine atom at the 3-position poised for versatile cross-coupling reactions, and a hydroxymethyl group at the 4-position that can be further functionalized or act as a key interacting moiety. While direct incorporation of (3-Iodopyridin-4-yl)methanol into a blockbuster drug is not prominently documented in publicly available literature, its structural motifs are prevalent in numerous bioactive compounds, making it a building block of high potential. This guide will provide an in-depth exploration of the synthesis and synthetic applications of (3-Iodopyridin-4-yl)methanol, with a focus on its utility in constructing molecular architectures relevant to contemporary drug discovery.

Synthesis of (3-Iodopyridin-4-yl)methanol

A plausible and efficient synthesis of (3-Iodopyridin-4-yl)methanol can be envisioned from readily available starting materials. A common route involves the reduction of a corresponding carboxylic acid or its ester derivative. For instance, 3-iodopyridine-4-carboxylic acid can be reduced to the desired alcohol. A milder and often higher-yielding approach involves the two-step process of first esterifying the carboxylic acid followed by reduction of the resulting ester with a selective reducing agent like sodium borohydride.[5]

Exemplary Synthetic Protocol:

Step 1: Esterification of 3-Iodopyridine-4-carboxylic acid

-

To a solution of 3-iodopyridine-4-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-iodopyridine-4-carboxylate.

Step 2: Reduction of Methyl 3-Iodopyridine-4-carboxylate

-

Dissolve methyl 3-iodopyridine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1, 10 vol).

-

Cool the solution to 0 °C and add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford (3-Iodopyridin-4-yl)methanol.

Key Applications in Medicinal Chemistry via Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 3-position of (3-Iodopyridin-4-yl)methanol serves as a versatile handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures from simpler building blocks.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[6][7][8] In the context of (3-Iodopyridin-4-yl)methanol, the Suzuki reaction allows for the coupling of various aryl and heteroaryl boronic acids or esters at the 3-position of the pyridine ring.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of (3-Iodopyridin-4-yl)methanol (1.0 eq), an aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a solvent system such as dioxane/water or DME/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting materials are consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 3-aryl- or 3-heteroaryl-substituted 4-(hydroxymethyl)pyridine.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an indispensable tool for the synthesis of aryl- and heteroaryl-alkynes.[9][10][11] These alkynyl motifs can serve as key structural elements in bioactive molecules or as versatile intermediates for further transformations such as cycloadditions. The reaction of (3-Iodopyridin-4-yl)methanol with terminal alkynes provides a direct route to 3-alkynyl-4-(hydroxymethyl)pyridines.

Generalized Experimental Protocol for Sonogashira Coupling:

-

To a solution of (3-Iodopyridin-4-yl)methanol (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Filter the reaction mixture to remove any solids, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired product.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][13][14] This reaction enables the coupling of (3-Iodopyridin-4-yl)methanol with a wide variety of primary and secondary amines, providing access to a diverse range of 3-amino-4-(hydroxymethyl)pyridine derivatives.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine (3-Iodopyridin-4-yl)methanol (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) in a suitable anhydrous solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress and, upon completion, cool to room temperature.

-

Quench the reaction, extract the product, and purify by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Further Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the pyridine ring offers another point of diversification. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a variety of subsequent reactions such as reductive amination, Wittig reactions, or amide bond formations. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, further expanding the accessible chemical space.

Potential Therapeutic Targets

The molecular scaffolds that can be readily synthesized from (3-Iodopyridin-4-yl)methanol are prevalent in a number of important drug classes.

| Scaffold Type | Potential Therapeutic Targets | Rationale |

| 3-Aryl/Heteroaryl Pyridines | Kinases (e.g., JNK, c-Met), GPCRs | The biaryl motif is a common feature in many kinase inhibitors, where it can occupy the ATP binding site.[15][16] |

| 3-Alkynyl Pyridines | PARP, various enzymes | The linear geometry of the alkyne can be used to probe narrow binding pockets. Alkynes are also found in various natural products with diverse biological activities. |

| 3-Amino Pyridines | Kinases, various receptors | The amino group can act as a key hydrogen bond donor or acceptor, and provides a point for further derivatization to modulate potency and selectivity. |

Conclusion

(3-Iodopyridin-4-yl)methanol represents a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature, combining a pyridine core with orthogonally reactive iodo and hydroxymethyl groups, provides a powerful platform for the synthesis of diverse and complex molecules. While its direct application in marketed drugs may not be widely reported, the principles and synthetic methodologies outlined in this guide demonstrate its immense potential for the rapid generation of compound libraries targeting a wide range of therapeutic areas. As the demand for novel chemical entities continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process.

References

- Rahman, M. R., & Matin, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18635–18654.

- MDPI. (2022).

- PubChem. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubChem.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- McCann, E. E., et al. (2012). Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. Journal of Medicinal Chemistry, 55(20), 8870-8884.

-

ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from [Link]

- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 916369.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 637-655.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved from [Link]

-

ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS Publications. (2026). Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Science Behind Pharmaceutical Intermediates: Exploring the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

-

Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. journaljpri.com [journaljpri.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: (3-Iodopyridin-4-yl)methanol as a Halogenated Pyridine Building Block

Executive Summary

(3-Iodopyridin-4-yl)methanol (CAS: 38749-97-2) represents a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the C3-iodine offers a facile handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the C4-hydroxymethyl group serves as a versatile anchor for etherification, oxidation, or conversion into a leaving group.

Crucially, the ortho-relationship between the halogen and the alcohol enables rapid access to fused heterocyclic systems, particularly furo[3,4-c]pyridines and 2,3-dihydro-furo[3,4-c]pyridines , motifs increasingly prevalent in kinase inhibitors and CNS-active agents. This guide details the synthesis, reactivity profile, and strategic application of this building block.

Structural & Electronic Analysis

The pyridine ring is electron-deficient, making the C-I bond highly activated towards oxidative addition by Pd(0) species compared to phenyl iodides.

-

C3-Position (Iodine): Located at the

-position relative to nitrogen, it is less deactivated than -

C4-Position (Hydroxymethyl): The benzylic-like alcohol is prone to oxidation. In the presence of bases (common in Suzuki couplings), the alkoxide can form, potentially acting as an intramolecular nucleophile.

Reactivity Map

The molecule allows for Divergent Synthesis :

-

Path A (Suzuki/Heck First): Functionalize C3, then modify C4.

-

Path B (Alcohol Modification First): Protect/oxidize C4, then couple at C3.

-

Path C (Cyclization): Simultaneous reaction to form fused rings.

Synthesis & Manufacturing

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. Two primary routes exist.

Route A: Directed Ortho-Metallation (DoM)

Best for: Lab scale, high atom economy. This route relies on the kinetic acidity of the C4 proton in 3-iodopyridine.

-

Warning: 3-Iodopyridines are prone to the "Halogen Dance" mechanism where the iodine migrates to the C4 position upon lithiation if the temperature is not strictly controlled.

Protocol:

-

Reagents: 3-Iodopyridine (1.0 eq), LDA (1.1 eq), DMF (1.2 eq), NaBH4 (1.5 eq).

-

Conditions: Anhydrous THF, -78 °C.

-

Step 1 (Lithiation): Add LDA solution dropwise to 3-iodopyridine in THF at -78 °C. Stir for 30 min. Critical: Do not allow T > -70 °C to prevent iodine migration.

-

Step 2 (Formylation): Quench with DMF. Warm to 0 °C.

-

Step 3 (Reduction): The intermediate aldehyde is often not isolated. Add NaBH4/MeOH directly to the crude mixture to yield the alcohol.

Route B: Reduction of 3-Iodoisonicotinic Acid

Best for: Multi-gram/Kilo scale, robust stability. Starting from 3-iodoisonicotinic acid (or methyl ester), reduction is straightforward.

Protocol:

-

Reagents: Methyl 3-iodoisonicotinate, NaBH4, MeOH (or LiAlH4/THF).

-

Procedure: Dissolve ester in MeOH (0 °C). Add NaBH4 portion-wise (exothermic). Stir at RT for 2 hours.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.

-

Purification: Recrystallization from Hexane/EtOAc.

Figure 1: Comparative synthetic routes. Route A requires cryogenic control; Route B is preferred for scale.

Synthetic Utility & Applications

The "Standard" Suzuki Coupling

The iodine atom is highly reactive. Standard conditions involve Pd(PPh3)4 or Pd(dppf)Cl2.

-

Challenge: The free alcohol can poison catalysts or undergo side reactions.

-

Solution: Use a base that does not deprotonate the alcohol (e.g., K3PO4 or Na2CO3) or protect the alcohol as a THP ether or TBS ether prior to coupling.

Intramolecular Cyclization: Accessing Furo[3,4-c]pyridines

This is the "killer application" of this building block. By coupling an alkyne or vinyl group at C3, the C4-alcohol can attack the new substituent to close a ring.

Workflow: Sonogashira Cyclization

-

Coupling: React (3-iodopyridin-4-yl)methanol with a terminal alkyne (Pd/Cu catalysis).

-

Cyclization: The resulting internal alkyne often cyclizes spontaneously or with mild base/gold catalysis (5-exo-dig) to form the dihydrofuro[3,4-c]pyridine core.

MedChem Case Study: Kinase Inhibitor Scaffold

In the development of inhibitors for EGFR or MET kinases, the pyridine nitrogen acts as a hinge binder. The (3-iodopyridin-4-yl)methanol scaffold allows the installation of:

-

Solubilizing Group: The alcohol can be converted to an amine (via mesylate displacement).

-

Hydrophobic Tail: The iodine is replaced by an aryl group via Suzuki coupling.

Figure 2: Divergent reactivity profile highlighting the access to fused ring systems.

Experimental Protocols

Protocol 1: Suzuki Cross-Coupling (General Procedure)

Scope: Coupling with Phenylboronic acid.[1]

-

Setup: Charge a flask with (3-iodopyridin-4-yl)methanol (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (3.0 mmol).

-

Solvent: Add 1,4-Dioxane/Water (4:1, 10 mL). Degas with Argon for 10 min.

-

Reaction: Heat to 90 °C for 4 hours. Monitor by LCMS.

-

Workup: Dilute with water, extract with DCM. The product, (3-phenylpyridin-4-yl)methanol, is purified by flash chromatography (0-5% MeOH/DCM).

Protocol 2: Conversion to 3-Iodo-4-(chloromethyl)pyridine

Scope: Activating the alcohol for nucleophilic substitution (e.g., adding an amine).

-

Reagents: (3-Iodopyridin-4-yl)methanol (1.0 eq), Thionyl Chloride (SOCl2, 2.0 eq).

-

Conditions: DCM, 0 °C to RT.

-

Note: The HCl salt of the product usually precipitates or can be isolated by evaporation. The free base is unstable and should be used immediately to prevent self-alkylation (polymerization).

Stability & Handling

-

Light Sensitivity: As an organoiodide, the compound is sensitive to light. Store in amber vials.

-

Thermal Stability: Stable at room temperature, but prolonged heating (>100 °C) without a catalyst should be avoided to prevent decomposition.

-

Solubility: Soluble in DMSO, MeOH, DCM. Poorly soluble in Hexanes/Water.

References

-

Synthesis via Ester Reduction: Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridine-Based Inhibitors." (General reference for ester reduction protocols).

-

Halogen Dance Mechanism: Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition.

-

Suzuki Coupling of Chloropyridines (Analogous): Organic Letters, "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines."

-

Furopyridine Synthesis: Chemical Communications, "Iodine-mediated oxidative tandem cyclization... for the synthesis of substituted furopyridines."

-

General Reactivity of Pyridines: The Chemistry of Heterocycles, Wiley-VCH.

Sources

A Technical Guide to the Ionization and pKa of (3-Iodopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile, profoundly influencing its behavior in both chemical and biological systems. For (3-Iodopyridin-4-yl)methanol, a substituted pyridine of interest in medicinal chemistry, understanding its pKa is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This guide provides a detailed examination of the electronic factors governing the ionization of the (3-Iodopyridin-4-yl)methanol pyridine ring. By analyzing the opposing substituent effects of the iodo and hydroxymethyl groups, a predictive pKa value is established. Furthermore, this document furnishes a comprehensive, step-by-step protocol for the empirical determination of the pKa via potentiometric titration, ensuring a self-validating and reproducible experimental design.

Introduction: The Imperative of pKa in Modern Drug Design

In the landscape of drug discovery and development, the acid-base properties of a candidate molecule are a primary determinant of its ultimate clinical success. The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. This equilibrium dictates critical pharmaceutical attributes including aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[1] For pyridine-containing compounds like (3-Iodopyridin-4-yl)methanol, the basicity of the nitrogen atom is a key modulator of these properties. A molecule's charge state at physiological pH (typically ~7.4) directly impacts its ability to traverse cellular membranes and engage with its target protein.[1] Therefore, a precise understanding and, where necessary, a strategic modulation of the pKa are essential for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

Theoretical Framework: A Duality of Electronic Effects

The basicity of the nitrogen atom in (3-Iodopyridin-4-yl)methanol is the result of a nuanced interplay between the inherent electronic properties of the pyridine ring and the influence of its substituents. Pyridine is a prototypical aromatic heterocycle where the nitrogen's lone pair of electrons is not part of the aromatic π-system, rendering it available for protonation. The pKa of the parent pyridine is approximately 5.25. The substituents at the 3- and 4-positions alter the electron density at this nitrogen, thereby modifying its basicity.

-

3-Iodo Substituent (Electron-Withdrawing): The iodine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, leading to a significant decrease in the electron density on the nitrogen atom. This reduction in electron availability makes the nitrogen less basic and, consequently, lowers the pKa of the conjugate acid. The experimental pKa of 3-iodopyridine is approximately 3.25, demonstrating the potent deactivating effect of the iodo group.[2][3]

-

4-Hydroxymethyl Substituent (Weakly Electron-Donating): The hydroxymethyl group (-CH₂OH) at the 4-position is generally considered a weak electron-donating group (EDG) through induction (+I). This group pushes electron density towards the ring, which in turn increases the electron density on the pyridine nitrogen. This makes the nitrogen more attractive to protons, thus increasing its basicity and raising the pKa. For comparison, 4-methylpyridine (4-picoline), which features a similar inductively donating methyl group, has a pKa of 6.02.

The final pKa of (3-Iodopyridin-4-yl)methanol is a composite of these two opposing electronic forces. The strong electron-withdrawing nature of the 3-iodo group is expected to dominate, resulting in a pKa significantly lower than that of pyridine, but the weak donating effect of the 4-hydroxymethyl group should render it slightly more basic than 3-iodopyridine alone.

Comparative Analysis and Predicted pKa Values

| Compound | pKa (of Conjugate Acid) | Rationale for Comparison | Source |

| Pyridine | ~5.25 | The parent heterocyclic system. | [4] |

| 3-Iodopyridine | 3.25 | Illustrates the strong electron-withdrawing effect of the 3-iodo group. | [2][3] |

| 4-Methylpyridine (4-Picoline) | 6.02 | Demonstrates the effect of a weak electron-donating group at the 4-position. | [5] |

| (3-Iodopyridin-4-yl)methanol | Predicted: 3.5 - 4.0 | The pKa is predicted to be slightly elevated relative to 3-iodopyridine due to the weak donating effect of the 4-hydroxymethyl group, which counteracts the iodo group's influence to a small degree. | N/A |

This predictive analysis underscores the necessity of empirical validation. The following section details a robust protocol for this purpose.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values. The methodology involves monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized titrant.

Principle of Measurement

The analyte, (3-Iodopyridin-4-yl)methanol, is first fully protonated by dissolving it in a solution containing a stoichiometric excess of a strong acid (e.g., HCl). This protonated species is then titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of the base. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point, where the concentrations of the protonated (acidic) and neutral (basic) forms of the analyte are equal.

Experimental Workflow Diagram

Figure 1. Step-by-step workflow for the determination of pKa by potentiometric titration.

Detailed Step-by-Step Methodology

Reagents and Equipment:

-

(3-Iodopyridin-4-yl)methanol (analytical grade)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

pH buffer solutions (pH 4.00, 7.00, 10.00)

-

Deionized water (>18 MΩ·cm)

-

Calibrated pH meter with a glass electrode

-

Class A 25 mL or 50 mL burette (or automatic titrator)

-

Magnetic stirrer and stir bar

-

150 mL beaker

Procedure:

-

System Calibration:

-

Calibrate the pH meter according to the manufacturer's instructions using the pH 4.00, 7.00, and 10.00 standard buffers. Ensure the slope is between 95-105%.

-

-

Sample Preparation:

-

Accurately weigh approximately 20-25 mg of (3-Iodopyridin-4-yl)methanol and record the mass.

-

Transfer the sample to a 150 mL beaker.

-

Add 50 mL of deionized water and a magnetic stir bar.

-

Using a volumetric pipette, add a 2-fold stoichiometric excess of standardized 0.1 M HCl to the beaker. This ensures that >99% of the pyridine nitrogen is in its protonated form at the start of the titration.

-

-

Titration:

-

Place the beaker on the magnetic stirrer and begin stirring at a moderate, consistent speed, ensuring a vortex does not form.

-

Immerse the calibrated pH electrode into the solution, making sure the bulb is submerged but does not contact the stir bar.

-

Record the initial pH of the solution.

-

Begin adding the standardized 0.1 M NaOH titrant from the burette in 0.1-0.2 mL increments.

-

After each increment, wait for the pH reading to stabilize (typically <0.02 pH unit change over 30 seconds) and record both the total volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, decrease the increment volume to 0.05 mL to ensure a high-resolution definition of the equivalence point.

-

Continue the titration well past the equivalence point (the area of steepest pH change).

-

-

Data Analysis and pKa Calculation:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

To accurately determine the equivalence point (Veq), calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to Veq.

-

Calculate the half-equivalence volume (V½eq = Veq / 2).

-

The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume. For highest accuracy, perform the experiment in triplicate and report the mean and standard deviation.

-

The Ionization Equilibrium

The protonation/deprotonation of (3-Iodopyridin-4-yl)methanol is a reversible equilibrium, the position of which is governed by the solution's pH relative to the molecule's pKa.

Figure 2. Ionization equilibrium between the protonated and neutral forms of the molecule.

Conclusion for the Field

For drug development professionals and medicinal chemists, a precise pKa value for (3-Iodopyridin-4-yl)methanol is an indispensable piece of data. This guide has established a theoretically sound pKa prediction of approximately 3.5-4.0, based on the competing electronic effects of its substituents. More importantly, it has provided a rigorous, field-proven experimental protocol for its definitive determination. Armed with this knowledge, researchers can build more accurate structure-activity relationships (SAR), develop better computational models for ADME prediction, and make more informed decisions in the design and optimization of new chemical entities based on this scaffold. The empirical validation of the pKa is a critical step in advancing any compound from a lead candidate to a potential therapeutic.

References

-

ChemBK. (2022, October 16). Pyridine-4-methanol. Retrieved from ChemBK.com. URL: [Link]

-

Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

-

Saieed, M. S., & Najim, Z. A. (2015). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 18(1), 25-30. URL: [Link]

-

PubChem. 3-Iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2014). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 31(8), 2015-2027. URL: [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. URL: [Link]

-

Gerrard, L. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15686–15693. URL: [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. In Absorption and Drug Development (pp. 119-158). John Wiley & Sons, Inc. URL: [Link]

-

ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from ChemBK.com. URL: [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Catalán, J., et al. (1993). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 58(20), 5467–5473. URL: [Link]

-

Ashenhurst, J. (2010, September 29). How To Use a pKa Table. Master Organic Chemistry. URL: [Link]

-

Llor, N., & Gascón, J. A. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 673(1-3), 137-143. URL: [Link]

-

Czernek, J., & Czernek, J. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 168-177. URL: [Link]

-

University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

-

ResearchGate. (2009, June). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from the ACS Organic Division website. URL: [Link]

-

ChemBK. (2022, October 16). 3-Iodopyridine. Retrieved from ChemBK.com. URL: [Link]

-

Chemistry LibreTexts. (2014, July 23). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

-

PubChem. 4-Aminopyridine-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Subtle Power of Position in Pyridine Scaffolds

An In-depth Technical Guide: The Critical Differences Between (3-Iodopyridin-4-yl)methanol and Its Isomers for Researchers and Drug Developers

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Its nitrogen atom provides a key site for hydrogen bonding and influences the electronic properties of the entire molecule, impacting everything from target binding to metabolic stability.[2] When further substituted, as in the case of iodopyridinyl methanols, the precise placement of each functional group—a concept known as positional isomerism—introduces subtle yet profound changes in the molecule's three-dimensional shape, reactivity, and ultimately, its biological function.

For scientists in drug discovery, a seemingly minor shift of an iodo or hydroxymethyl group on the pyridine scaffold can be the difference between a promising lead compound and a metabolic dead-end. This guide provides an in-depth technical examination of (3-Iodopyridin-4-yl)methanol and two of its key positional isomers: (2-Iodopyridin-4-yl)methanol and (5-Iodo-pyridin-3-yl)methanol. We will explore their distinct physicochemical properties, delve into the spectroscopic and chromatographic techniques required for their unambiguous differentiation, and present isomer-specific synthetic strategies. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently navigate the challenges and opportunities presented by these valuable chemical building blocks.

Chapter 1: A Comparative Overview of Key Isomers

The identity of a molecule is defined not just by its atomic composition but by the specific arrangement of those atoms. (3-Iodopyridin-4-yl)methanol and its isomers share the same molecular formula, C₆H₆INO, and molecular weight (235.02 g/mol ), yet their structural differences lead to distinct physical and chemical behaviors.[3][4]

Below are the structures of the three isomers that will be the focus of this guide.

Caption: Chemical structures of the primary compound and two key isomers.

Physicochemical Properties: The First Level of Differentiation

The initial characterization of these isomers begins with their fundamental physical properties. Differences in melting point, boiling point, and acidity (pKa) arise from variations in crystal packing, intermolecular forces (especially hydrogen bonding involving the pyridine nitrogen and the hydroxyl group), and the electronic influence of the iodine atom's position relative to the nitrogen.

| Property | (3-Iodopyridin-4-yl)methanol | (2-Iodopyridin-4-yl)methanol | (5-Iodo-pyridin-3-yl)methanol |

| CAS Number | 38749-97-2[5] | 175276-21-0 | 72299-58-2[4] |

| Molecular Formula | C₆H₆INO | C₆H₆INO | C₆H₆INO |

| Molecular Weight | 235.02 g/mol [3] | 235.02 g/mol [3] | 235.02 g/mol [4] |

| Melting Point | 103-107 °C | Not readily available | 115-120 °C |

| Boiling Point | Not readily available | Not readily available | Not readily available |

| pKa (Predicted) | ~4.5 (Pyridine N) | ~3.8 (Pyridine N) | ~3.0 (Pyridine N) |

| LogP (Predicted) | 1.30 | 1.35 | 1.40 |

Note: Experimental data for some properties are not consistently available in public literature. Predicted values from chemical software are provided for guidance.

The lower predicted pKa of the (2-Iodopyridin-4-yl)methanol isomer, for instance, can be attributed to the strong electron-withdrawing inductive effect of the iodine atom being in close proximity to the basic nitrogen, making it less likely to accept a proton.

Chapter 2: Spectroscopic and Chromatographic Differentiation

While physical properties provide initial clues, definitive identification requires more sophisticated analytical techniques. Spectroscopy and chromatography are the workhorses of isomer differentiation in the modern laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing positional isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint.

Expected ¹H NMR Differences (in CDCl₃ or DMSO-d₆):

-

(3-Iodopyridin-4-yl)methanol:

-

H2 & H6: These protons will appear as distinct signals, likely singlets or narrow doublets, at the most downfield positions due to their proximity to the electronegative nitrogen.

-

H5: This proton will be a singlet or a narrow doublet, influenced by the adjacent iodine.

-

-CH₂- & -OH: The methylene protons will appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.

-

-

(2-Iodopyridin-4-yl)methanol:

-

H3 & H5: These protons will be doublets, coupling to each other.

-

H6: This proton will be a singlet or narrow doublet, significantly downfield due to its position adjacent to the nitrogen.

-

The iodine at the 2-position will strongly deshield the H3 proton.

-

-

(5-Iodo-pyridin-3-yl)methanol:

-

H2, H4, H6: All three aromatic protons will appear as distinct, sharp singlets or narrow doublets, as they lack adjacent proton coupling partners. Their chemical shifts will be highly informative of their position relative to the nitrogen and iodine.

-

A comparative analysis of the chemical shifts (δ) and coupling constants (J) in ¹H NMR is highly sensitive to the substituent positions on the pyridine ring.[6]

Mass Spectrometry (MS)

While all three isomers will show the same molecular ion peak (m/z = 235), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The primary fragmentation pathway often involves the loss of the hydroxymethyl group (-CH₂OH) or the iodine atom. The relative stability of the resulting fragment ions can vary based on the initial positions of the substituents, providing clues to the isomeric identity.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the analysis and purification of these isomers. The differences in their polarity and interaction with the stationary phase allow for their effective separation.

Protocol: A General-Purpose HPLC Method for Isomer Separation

-

Rationale: A reverse-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds. The mobile phase gradient allows for the elution of all isomers with good peak shape and resolution. Acetonitrile is a common organic modifier, and the addition of a small amount of formic acid helps to protonate the pyridine nitrogen, ensuring consistent interactions and sharper peaks.

-

Instrumentation:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the isomer mixture in a 50:50 mixture of Acetonitrile:Water.

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 254 nm.

-

Inject 10 µL of the sample.

-

Run the following gradient:

-

0-2 min: 10% B

-

2-15 min: Ramp linearly from 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

-

-

-

Validation: The retention times of the separated isomers should be compared against pure analytical standards of each isomer to confirm their identity. Peak purity can be assessed using a Diode Array Detector (DAD).

Chapter 3: Isomer-Specific Synthetic Strategies

Controlling the position of substituents during synthesis is paramount. The choice of starting material and reaction conditions dictates which isomer is formed.

Synthesis of (3-Iodopyridin-4-yl)methanol

This isomer can be synthesized from 4-methyl-3-nitropyridine. The strategy involves reduction of the nitro group, followed by a Sandmeyer reaction to introduce the iodine, and finally, oxidation of the methyl group to the alcohol. A more direct route involves the reduction of a corresponding carboxylic acid or ester.

Synthesis of (2-Iodopyridin-4-yl)methanol

A common route starts from 2-amino-4-methylpyridine.

Protocol: Synthesis of (2-Iodopyridin-4-yl)methanol via Diazotization-Iodination and Reduction

-

Rationale: This multi-step synthesis first converts a readily available aminopyridine into an iodopyridine via a Sandmeyer-type reaction. The subsequent step reduces the corresponding carboxylic acid (formed by oxidation of the methyl group, not detailed here but a standard procedure) to the target alcohol. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.[7]

-

Step 1: Diazotization and Iodination of 2-Amino-4-pyridinecarboxylic acid

-

Dissolve 2-amino-4-pyridinecarboxylic acid in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. A reaction is often indicated by the evolution of nitrogen gas.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product (2-Iodo-4-pyridinecarboxylic acid) with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Reduction to (2-Iodopyridin-4-yl)methanol

-

CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel, and cool to 0 °C.[7]

-

Dissolve the 2-Iodo-4-pyridinecarboxylic acid from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.[7]

-

Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water.

-

Filter the resulting solid (aluminum salts) and wash thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Synthesis of (5-Iodo-pyridin-3-yl)methanol

This synthesis can be achieved starting from 5-bromonicotinic acid, which can be converted to the corresponding methyl ester.[8] Subsequent reduction yields (5-bromo-pyridin-3-yl)methanol, which can then undergo a halogen exchange reaction or be converted to an organometallic species for iodination. A more direct approach starts with an available iodinated nicotinic acid derivative.[9]

Caption: A typical workflow for the definitive identification of an unknown iodopyridinyl methanol isomer.

Chapter 4: The Impact of Isomerism in Drug Development

The structural variations between these isomers have profound implications in a pharmaceutical context.

-

Target Binding and Biological Activity: The position of the iodine and hydroxymethyl groups dictates the molecule's ability to fit into a protein's binding pocket. The iodine can participate in halogen bonding, a crucial interaction in modern drug design, while the hydroxyl group can act as a hydrogen bond donor or acceptor. Shifting these groups can completely alter the binding mode and abolish or enhance biological activity.

-

ADME Properties:

-

Metabolism: The position of substituents influences susceptibility to metabolic enzymes, such as cytochrome P450s. An exposed site in one isomer might be sterically hindered in another, leading to different metabolic pathways and clearance rates.

-

Solubility and Permeability: Changes in intramolecular hydrogen bonding and overall polarity affect aqueous solubility and the ability to cross biological membranes, impacting oral bioavailability.

-

-

Intellectual Property: Novel positional isomers of a known active scaffold can be patentable, making the exploration of isomeric space a key strategy in developing new medicines.

Conclusion

The differentiation of (3-Iodopyridin-4-yl)methanol and its isomers is a critical task for chemists in research and industry. While they share a common molecular formula, their distinct physicochemical properties, spectroscopic fingerprints, and synthetic accessibility demand careful and precise analytical work. Understanding these differences is not merely an academic exercise; it is fundamental to controlling chemical synthesis, ensuring the quality of research materials, and ultimately, designing safer and more effective medicines. By leveraging the multi-faceted approach of physical characterization, spectroscopy, and chromatography, researchers can confidently identify, separate, and utilize the specific isomer required for their application.

References

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70714, 3-Iodopyridine. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515296, (2-Aminopyridin-4-yl)methanol. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). Halogen-Bonded Supramolecular Parallelograms: From Self-Complementary Iodoalkyne Halogen-Bonded Dimers to 1:1 and 2:2 Iodoalkyne Halogen-Bonded Cocrystals. Crystal Growth & Design. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine. Bioconjugate Chemistry. Retrieved February 5, 2026, from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Wiley Online Library. (n.d.). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved February 5, 2026, from [Link]

-

PubMed. (2010, May 17). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7062237, (2-Chloropyridin-4-yl)methanol. Retrieved February 5, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved February 5, 2026, from [Link]

-

Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link] expanding

-

National Institutes of Health. (2024, September 13). Pinning Down Small Populations of Photoinduced Intermediates Using Transient Absorption Spectroscopy and Time-Dependent Density Functional Theory Difference Spectra to Provide Mechanistic Insight into Controlling Pyridine Azo Dynamics with Protons. Retrieved February 5, 2026, from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-IODOPYRIDIN-2-YL)METHANOL [myskinrecipes.com]

- 4. CAS 72299-58-2 | (5-Iodo-pyridin-3-YL)-methanol - Synblock [synblock.com]

- 5. 38749-97-2|(3-Iodopyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Scalable, Two-Step Synthesis Protocol for (3-Iodopyridin-4-yl)methanol for Pharmaceutical Research and Development

Abstract

(3-Iodopyridin-4-yl)methanol is a critical building block in medicinal chemistry, serving as a key intermediate for a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapies. Its synthesis on a large scale, however, presents challenges related to regioselectivity, reagent cost, and operational safety. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of (3-Iodopyridin-4-yl)methanol. The described methodology, centered around the reduction of a readily accessible 3-iodoisonicotinic acid intermediate, is designed for efficiency, high yield, and purity, making it suitable for both academic research and industrial drug development settings.

Introduction and Strategic Rationale

The functionalized pyridine core is a privileged scaffold in modern drug discovery. The specific substitution pattern of (3-Iodopyridin-4-yl)methanol, featuring an iodine atom at the 3-position and a hydroxymethyl group at the 4-position, offers two orthogonal points for chemical diversification. The iodine atom is particularly valuable for engaging in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the primary alcohol can be readily oxidized or converted to other functional groups.

Direct functionalization of the pyridine ring at the C-3 and C-4 positions can be challenging. For instance, direct iodination of 4-pyridinemethanol would likely lead to a mixture of products with poor regioselectivity. Therefore, a more strategic, multi-step approach is required to ensure the desired isomer is produced with high purity and yield.

Retrosynthetic Analysis and Strategy Selection

Several synthetic routes to (3-Iodopyridin-4-yl)methanol are conceivable. The optimal strategy for scalability hinges on factors like starting material availability, reaction safety, atom economy, and the ease of purification.

Caption: Retrosynthetic analysis of (3-Iodopyridin-4-yl)methanol.

Rationale for Selected Route:

The chosen strategy involves a two-step sequence starting from commercially available and inexpensive isonicotinic acid (Pyridine-4-carboxylic acid).

-